

A Comparative Spectroscopic Analysis of Substituted Cyclohexanones: A Guide for Researchers

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Compound of Interest

Compound Name: 2-(4-Fluorobenzyl)cyclohexanone

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of cyclic ketones is paramount. This guide provides a comparative analysis of spectroscopic data for a series of substituted cyclohexanones, offering valuable insights into the influence of substituent type and position on their spectral characteristics. The information presented herein is supported by experimental data from established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This guide will delve into the ^1H NMR, ^{13}C NMR, and IR spectra of unsubstituted cyclohexanone alongside its methylated, chlorinated, and methoxylated analogs. By presenting the data in a clear, comparative format, we aim to facilitate the identification and characterization of similar structures in a laboratory setting.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard laboratory techniques for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectra were acquired on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard. For ^1H NMR, data is reported as chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration. For ^{13}C NMR, chemical shifts (δ) are reported.

Infrared (IR) Spectroscopy:

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectra were recorded in the wavenumber range of $4000\text{--}400\text{ cm}^{-1}$, and the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for unsubstituted cyclohexanone and a selection of its substituted derivatives.

^1H NMR Spectral Data of Substituted Cyclohexanones (400 MHz, CDCl_3)

Compound	δ (ppm) of Protons Adjacent to C=O (α -protons)	δ (ppm) of Other Ring Protons	δ (ppm) of Substituent Protons
Cyclohexanone	~2.35 (t)	~1.89 (quintet), ~1.73 (quintet)	-
2-Methylcyclohexanone	~2.45-2.25 (m)	~2.10 (m), ~1.85 (m), ~1.70 (m), ~1.60 (m), ~1.35 (m)	~1.02 (d)
3-Methylcyclohexanone	~2.40-2.20 (m)	~2.05 (m), ~1.95 (m), ~1.85 (m), ~1.65 (m), ~1.35 (m)	~1.03 (d)
4-Methylcyclohexanone	~2.45-2.25 (m)	~2.15 (m), ~1.80 (m), ~1.55 (m)	~1.05 (d)
2-Chlorocyclohexanone	~4.30 (dd)	~2.50-2.20 (m), ~2.10-1.90 (m), ~1.80-1.60 (m)	-
4-Chlorocyclohexanone	~2.70-2.55 (m)	~2.40-2.25 (m), ~2.20-2.05 (m)	~4.40 (tt)
4-Methoxycyclohexanone	~2.60-2.45 (m)	~2.30-2.15 (m), ~2.05-1.90 (m)	~3.35 (s), ~3.80 (tt)

¹³C NMR Spectral Data of Substituted Cyclohexanones (100 MHz, CDCl₃)

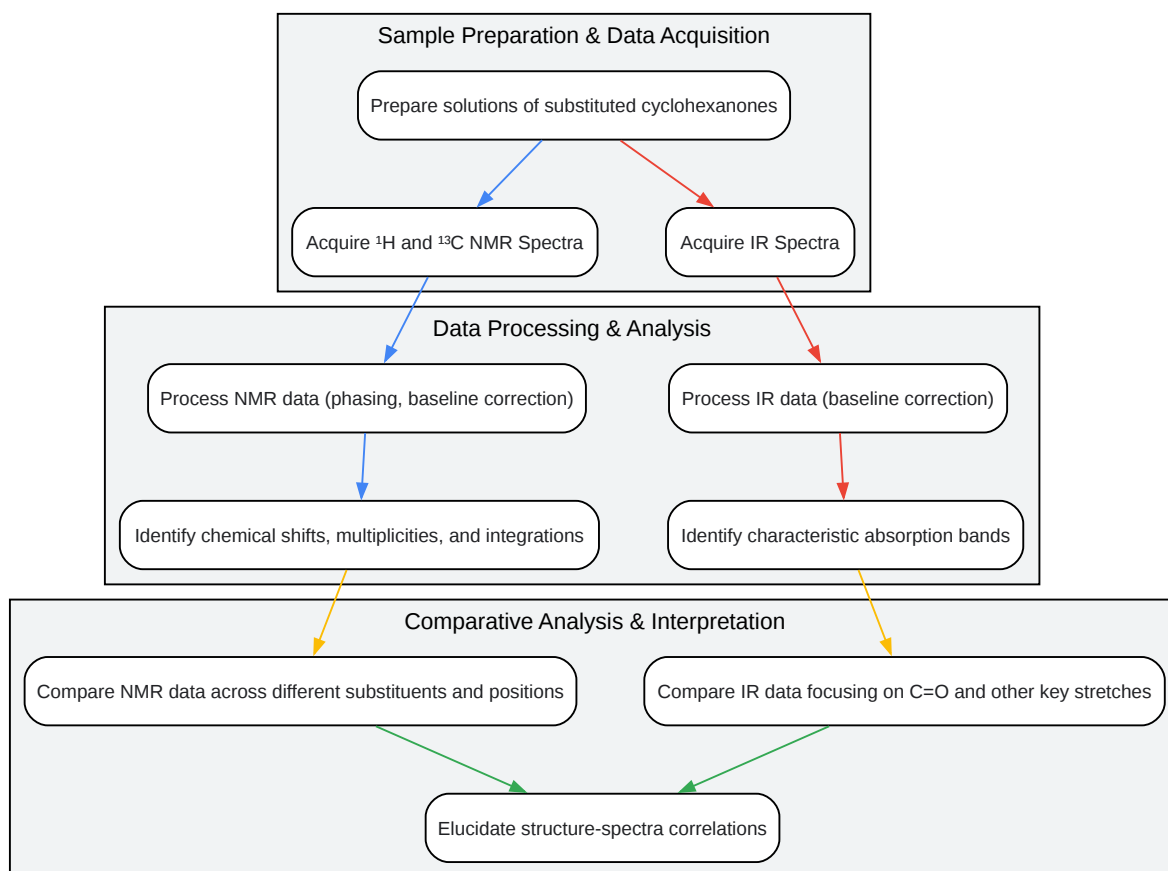
Compound	δ (ppm) of C=O	δ (ppm) of α -Carbons	δ (ppm) of Other Ring Carbons	δ (ppm) of Substituent Carbon
Cyclohexanone	~212.0	~42.0	~27.1, ~25.2	-
2-Methylcyclohexanone	~214.0	~45.5, ~41.5	~35.5, ~28.0, ~25.5	~15.0
3-Methylcyclohexanone	~212.0	~50.0, ~41.0	~35.0, ~32.0, ~25.0	~22.5
4-Methylcyclohexanone	~211.5	~41.5	~35.0, ~31.0	~21.5
2-Chlorocyclohexanone	~205.0	~60.0, ~40.0	~36.0, ~28.0, ~24.0	-
4-Chlorocyclohexanone	~208.0	~40.0	~36.0, ~34.0	~60.0
4-Methoxycyclohexanone	~209.0	~40.0	~32.0, ~30.0	~75.0 (C-O), ~56.0 (O-CH ₃)

IR Absorption Data of Substituted Cyclohexanones

Compound	C=O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
Cyclohexanone	~1715	~2940, ~2860	~1450 (CH ₂ bend)
2-Methylcyclohexanone	~1712	~2935, ~2860	~1455 (CH ₂ bend)
3-Methylcyclohexanone	~1714	~2930, ~2865	~1458 (CH ₂ bend)
4-Methylcyclohexanone	~1713	~2930, ~2860	~1455 (CH ₂ bend)
2-Chlorocyclohexanone	~1725	~2945, ~2870	~750 (C-Cl stretch)
4-Chlorocyclohexanone	~1720	~2950, ~2865	~730 (C-Cl stretch)
4-Methoxycyclohexanone	~1718	~2940, ~2830 (C-H in OCH ₃)	~1100 (C-O stretch)

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of substituted cyclohexanones.



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Caption: Workflow for Comparative Spectroscopic Analysis.

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